ジボテンタン

説明

Zibotentan (INN; development code ZD4054) is an experimental anti-cancer drug candidate in development by AstraZeneca . It is an endothelin receptor antagonist . Zibotentan was granted fast track status for the treatment of prostate cancer by the FDA .

Molecular Structure Analysis

Zibotentan belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Chemical Reactions Analysis

The pharmacokinetics of Zibotentan were previously investigated in patients with either renal impairment or hepatic impairment . The study evaluated the pharmacokinetics and tolerability of a single oral dose of Zibotentan in participants with concurrent moderate renal impairment and moderate hepatic impairment versus control participants .

科学的研究の応用

ジボテンタン:科学研究における応用に関する包括的な分析

がん治療: ジボテンタンは、FDAから前立腺がんの治療薬としてファストトラック指定を受けています。前立腺がんの第III相臨床試験では主要評価項目を達成できませんでしたが、さらなる試験が計画されています。 さらに、ヨーロッパの製剤パクリタキセルとの忍容性が評価されており、乳がん、大腸がん、非小細胞肺がん、卵巣がん、強皮症関連腎臓病、骨転移、心不全の治療のための臨床試験で研究されています .

循環器の用途: 研究によると、ジボテンタン療法は、4週間の期間で狭心症の頻度を大幅に改善できることが示されています。 さらに、舌下硝酸塩の消費量の大幅な減少と関連付けられています .

微小血管狭心症: ジボテンタンは、微小血管狭心症における潜在的な利点について研究されています。 研究は、心臓傷害マーカー(NT-proBNP、トロポニンI)、炎症マーカー(C反応性タンパク質、ICAM-1、VCAM-1)、インターロイキン-6(IL-6)の循環濃度における治療関連の変化を観察することにより、利点のメカニズムに焦点を当てています .

慢性肝疾患および腎疾患: ジボテンタンは、慢性肝疾患および腎疾患のための選択的エンドセリンA受容体拮抗薬として開発中です。 腎障害または肝障害のいずれかの患者における薬物動態が調査されています .

将来の方向性

Zibotentan is in development for chronic liver and kidney disease . In an experimental rat study, it was demonstrated that zibotentan-induced fluid retention was mitigated with combined zibotentan/dapagliflozin treatment which suggests that adding dapagliflozin to zibotentan may be an effective strategy to reduce fluid retention and maximize clinical utility of zibotentan .

作用機序

Target of Action

Zibotentan, also known by its development code ZD4054, is an experimental anti-cancer drug candidate . Its primary target is the endothelin A (ET-A) receptor . The ET-A receptor is a part of the endothelin system, which plays a crucial role in various physiological processes such as vasoconstriction, cell proliferation, and fibrosis .

Mode of Action

Zibotentan acts as an endothelin receptor antagonist , specifically inhibiting the ET-A receptor . By blocking the ET-A receptor, Zibotentan prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor . This inhibition disrupts the downstream signaling pathways triggered by ET-1, thereby mitigating its effects .

Biochemical Pathways

The blockade of the ET-A receptor by Zibotentan affects several biochemical pathways. Primarily, it inhibits the vasoconstrictive and pro-oncogenic effects of ET-1 . This includes the inhibition of apoptosis and cellular proliferation in various tumor cell lines, including osteoblast, vascular myoepithelial, prostate, breast, and ovarian cells .

Pharmacokinetics

The pharmacokinetics of Zibotentan have been studied in patients with renal impairment or hepatic impairment . After administration of a single oral dose of Zibotentan, maximum plasma concentrations are typically achieved within 3 hours . Total exposure (AUC ∞ and AUC last) was approximately 2.10-fold higher in participants with concurrent moderate renal and hepatic impairment versus controls .

Result of Action

The molecular and cellular effects of Zibotentan’s action primarily involve the inhibition of ET-1 induced effects. This includes the reduction of tumor cell proliferation, survival, angiogenesis, migration, invasion, and metastasis in several tumor types . In a range of tumor cell lines, Zibotentan inhibits pro-oncologic behavior such as inhibition of apoptosis and cellular proliferation .

Action Environment

Environmental factors, such as the presence of renal or hepatic impairment, can influence the action, efficacy, and stability of Zibotentan . For instance, in patients with concurrent moderate renal and hepatic impairment, the total exposure to Zibotentan was approximately 2.10-fold higher compared to controls . Furthermore, fluid retention, a common side effect of endothelin receptor antagonists, was mitigated when Zibotentan was combined with dapagliflozin .

生化学分析

Biochemical Properties

Zibotentan plays a significant role in biochemical reactions by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting the endothelin A receptor, zibotentan can modulate these processes. The compound interacts with endothelin-1, a potent vasoconstrictor peptide, preventing it from binding to the endothelin A receptor. This interaction reduces vasoconstriction and cell proliferation, which are critical in the progression of certain cancers and chronic kidney disease .

Cellular Effects

Zibotentan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, zibotentan inhibits the proliferative and migratory effects induced by endothelin-1. This inhibition reduces tumor growth and metastasis. Additionally, zibotentan has been shown to decrease the expression of genes associated with cell proliferation and survival, further contributing to its anti-cancer effects. In chronic kidney disease, zibotentan reduces proteinuria and slows the progression of kidney damage by modulating the endothelin system .

Molecular Mechanism

At the molecular level, zibotentan exerts its effects by binding to the endothelin A receptor, preventing endothelin-1 from activating this receptor. This binding inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. Zibotentan’s selective antagonism of the endothelin A receptor also reduces the production of extracellular matrix proteins, which are involved in tissue fibrosis. This mechanism is particularly beneficial in conditions like chronic kidney disease and certain cancers, where fibrosis and excessive cell proliferation are prominent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zibotentan have been observed to change over time. The compound is generally stable, with a half-life that allows for sustained activity in vivo. Long-term studies have shown that zibotentan maintains its efficacy in reducing proteinuria and slowing kidney damage over extended periods. Its stability and degradation can be influenced by factors such as renal and hepatic function, which may affect its pharmacokinetics and overall efficacy .

Dosage Effects in Animal Models

The effects of zibotentan vary with different dosages in animal models. At lower doses, zibotentan effectively reduces proteinuria and slows the progression of kidney damage without significant adverse effects. At higher doses, the compound can cause fluid retention and other toxic effects, particularly in animals with compromised renal function. These findings highlight the importance of dose optimization to balance efficacy and safety in clinical settings .

Metabolic Pathways

Zibotentan is primarily metabolized by the cytochrome P450 3A4 isozyme. The compound undergoes hepatic metabolism, with its metabolites being predominantly excreted renally. Approximately 58% of zibotentan is eliminated unchanged in the urine. The metabolic pathways of zibotentan involve both phase I and phase II reactions, including oxidation and conjugation processes. These pathways ensure the compound’s clearance from the body while maintaining its therapeutic effects .

Transport and Distribution

Within cells and tissues, zibotentan is transported and distributed through various mechanisms. The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. Zibotentan’s localization within tissues is also affected by its interaction with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endothelin A receptors in the kidneys and cancer cells .

Subcellular Localization

Zibotentan’s subcellular localization is primarily within the plasma membrane, where it interacts with the endothelin A receptor. The compound’s activity is influenced by its ability to bind to this receptor and inhibit its activation by endothelin-1. Additionally, zibotentan may undergo post-translational modifications that affect its targeting and function within specific cellular compartments. These modifications ensure that zibotentan exerts its therapeutic effects precisely where needed .

特性

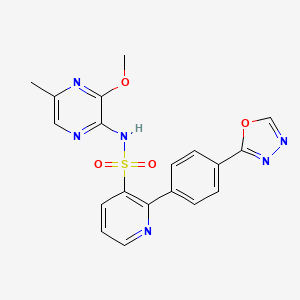

IUPAC Name |

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHHZXWJVIEFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870171 | |

| Record name | Zibotentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186497-07-4 | |

| Record name | Zibotentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186497-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zibotentan [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zibotentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zibotentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIBOTENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

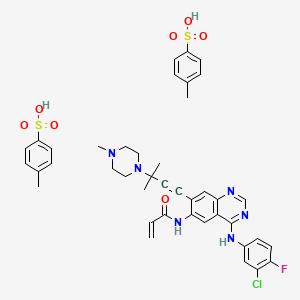

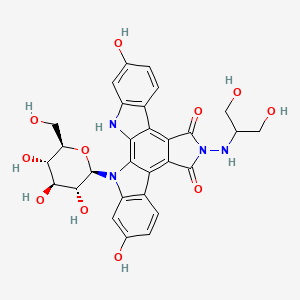

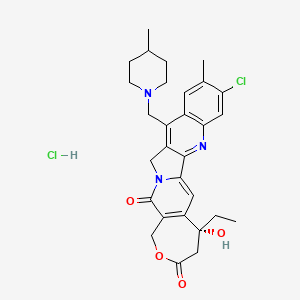

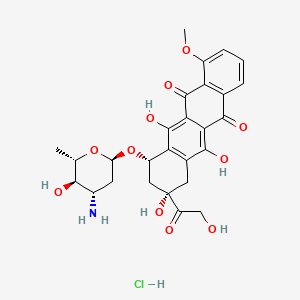

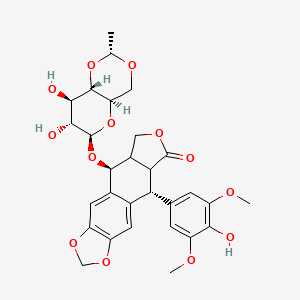

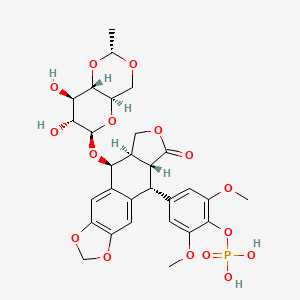

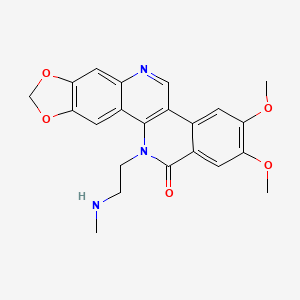

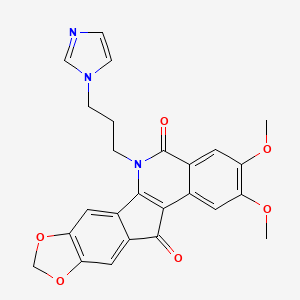

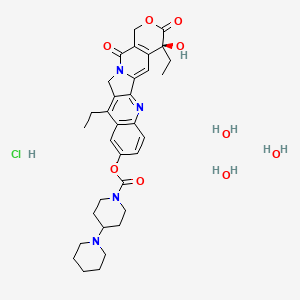

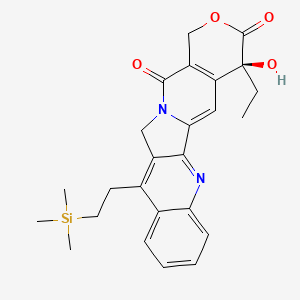

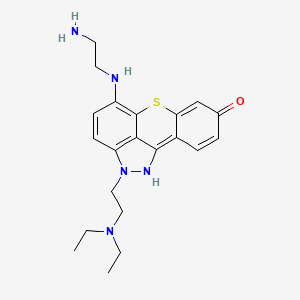

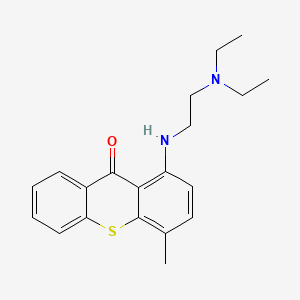

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。